Cas no 941947-35-9 (N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide)

N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide is a synthetic organic compound featuring a benzothiazole-thiazole hybrid scaffold with a benzamide substituent. Its structural complexity offers potential as a versatile intermediate in medicinal chemistry, particularly for targeting enzyme inhibition or receptor modulation. The ethoxy and carbamoylmethyl groups enhance solubility and binding affinity, while the benzothiazole and thiazole moieties contribute to electronic delocalization and stability. This compound may exhibit applications in drug discovery, particularly in the development of kinase inhibitors or antimicrobial agents, due to its heterocyclic diversity. Its well-defined synthetic route allows for further derivatization, making it a valuable candidate for structure-activity relationship studies.
N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide structure
941947-35-9 structure
Product Name:N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide
CAS No:941947-35-9
MF:C21H18N4O3S2
MW:438.522621631622
CID:5854960
PubChem ID:18567918
Update Time:2025-06-03

N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide Chemical and Physical Properties

Names and Identifiers

    • 4-Thiazoleacetamide, 2-(benzoylamino)-N-(6-ethoxy-2-benzothiazolyl)-
    • N-(4-{[(6-ethoxy-1,3-benzothiazol-2-yl)carbamoyl]methyl}-1,3-thiazol-2-yl)benzamide
    • 941947-35-9
    • N-(4-(2-((6-ethoxybenzo[d]thiazol-2-yl)amino)-2-oxoethyl)thiazol-2-yl)benzamide
    • AKOS006645347
    • F2202-0131
    • N-[4-[2-[(6-ethoxy-1,3-benzothiazol-2-yl)amino]-2-oxoethyl]-1,3-thiazol-2-yl]benzamide
    • N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide
    • Inchi: 1S/C21H18N4O3S2/c1-2-28-15-8-9-16-17(11-15)30-21(23-16)24-18(26)10-14-12-29-20(22-14)25-19(27)13-6-4-3-5-7-13/h3-9,11-12H,2,10H2,1H3,(H,22,25,27)(H,23,24,26)
    • InChI Key: PVAILRZAVCSHEU-UHFFFAOYSA-N
    • SMILES: S1C=C(CC(NC2=NC3=CC=C(OCC)C=C3S2)=O)N=C1NC(=O)C1=CC=CC=C1

Computed Properties

  • Exact Mass: 438.08203280g/mol
  • Monoisotopic Mass: 438.08203280g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 7
  • Heavy Atom Count: 30
  • Rotatable Bond Count: 7
  • Complexity: 605
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: 4.1
  • Topological Polar Surface Area: 150Ų

Experimental Properties

  • Density: 1.451±0.06 g/cm3(Predicted)
  • pka: 7.02±0.70(Predicted)

N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide Pricemore >>

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Additional information on N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide

Recent Advances in the Study of N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide (CAS: 941947-35-9)

The compound N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide (CAS: 941947-35-9) has recently garnered significant attention in the field of chemical biology and medicinal chemistry due to its potential therapeutic applications. This molecule, characterized by its unique benzothiazole and thiazole scaffold, has been the subject of several studies aimed at elucidating its biological activity, mechanism of action, and potential as a drug candidate. The following sections provide a comprehensive overview of the latest research findings related to this compound.

Recent studies have focused on the synthesis and optimization of N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide to enhance its pharmacological properties. Researchers have employed advanced synthetic techniques, including microwave-assisted synthesis and click chemistry, to improve the yield and purity of the compound. These efforts have led to the development of derivatives with improved solubility and bioavailability, which are critical for in vivo applications.

In terms of biological activity, N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide has demonstrated promising results in preclinical models. Specifically, it has shown potent inhibitory effects against a range of kinases involved in cancer progression, such as EGFR and VEGFR. Molecular docking studies have revealed that the compound binds to the ATP-binding site of these kinases, thereby disrupting their signaling pathways. These findings suggest that 941947-35-9 could serve as a lead compound for the development of novel anticancer agents.

Further investigations into the pharmacokinetic and toxicological profiles of N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide have also been conducted. In vitro and in vivo studies have indicated that the compound exhibits favorable metabolic stability and low toxicity, making it a viable candidate for further development. However, challenges such as off-target effects and potential drug-drug interactions remain to be addressed in future studies.

In conclusion, the latest research on N-(4-{(6-ethoxy-1,3-benzothiazol-2-yl)carbamoylmethyl}-1,3-thiazol-2-yl)benzamide (CAS: 941947-35-9) highlights its potential as a versatile scaffold for drug discovery. Continued efforts to optimize its chemical and pharmacological properties, coupled with rigorous preclinical testing, will be essential to advancing this compound toward clinical trials. The insights gained from these studies not only contribute to the understanding of benzothiazole-based therapeutics but also pave the way for the development of new treatments for various diseases.

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